4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline
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Overview
Description
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.28 g/mol . It is a secondary amine and is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
It has been used to study the additive effects of amines in the asymmetric hydrogenation of 2-phenylquinoxaline and its derivatives .
Biochemical Pathways
It is known to participate in the suzuki–miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline can be achieved through the reduction of Schiff bases. This involves the reaction of 4-methoxybenzaldehyde with N-methyl-N-[2-(methylamino)ethyl]amine in the presence of a reducing agent such as sodium borohydride (NaBH4) . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso compounds.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-methylaniline: Similar structure but lacks the additional methylaminoethyl group.
2-methylaniline: Similar aromatic structure but different substituents.
Uniqueness
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methylaminoethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-12-8-9-13(2)10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQNXCDESAMIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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